Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Catalog No.
S709098
CAS No.
155377-19-8
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-trifluoromethylpyrazole-4-carboxylate

CAS Number

155377-19-8

Product Name

Ethyl 3-trifluoromethylpyrazole-4-carboxylate

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)

InChI Key

VYXIHSAEOXPAEY-UHFFFAOYSA-N

SMILES

Array

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester; 3-Trifluoromethyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester; Ethyl 3-Trifluoromethyl-1H-pyrazole-4-carboxylate; Ethyl 3-Trifluoromethylpyrazole-4-carboxylate

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)(F)F

The exact mass of the compound Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-trifluoromethylpyrazole-4-carboxylate (CAS 155377-19-8) is a highly versatile, fluorinated heterocyclic building block primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical candidates[1]. The molecule features a reactive 1H-pyrazole core, a lipophilic trifluoromethyl (-CF3) group at the 3-position, and an ethyl ester at the 4-position[2]. The ethyl ester serves as a stable, process-friendly protecting group during N-alkylation or N-arylation steps, ensuring high regioselectivity before downstream hydrolysis and amide coupling [3]. Its unique structural properties make it an indispensable precursor for succinate dehydrogenase inhibitor (SDHI) fungicides, such as Penthiopyrad, and selective transient receptor potential canonical 3 (TRPC3) channel inhibitors, such as Pyr3 [REFS-1, REFS-4].

Generic substitution with non-fluorinated analogs or difluoromethyl (DFM) variants fundamentally alters the lipophilicity, metabolic stability, and target binding affinity of the final active ingredient [1]. For instance, in SDHI fungicides, the -CF3 group is strictly required for the specific binding pocket interaction in Penthiopyrad, whereas DFM is used for structurally distinct fungicides like Bixafen; substituting one for the other results in a loss of the intended broad-spectrum efficacy against specific basidiomycetes and ascomycetes[2]. Furthermore, attempting to procure the free acid (3-trifluoromethylpyrazole-4-carboxylic acid) instead of the ethyl ester complicates industrial N-alkylation steps [3]. The free acid can undergo unwanted competitive esterification, exhibits poorer solubility in standard organic solvents, and complicates the purification of regioselective N-methylated intermediates, making the ethyl ester the mandatory choice for scalable procurement [3].

Superior Processability and Yield in Regioselective N-Methylation

In the synthesis of 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid (the core of Penthiopyrad), utilizing the ethyl ester (ethyl 3-trifluoromethylpyrazole-4-carboxylate) as the starting material for N-methylation yields superior process outcomes compared to the free acid [1]. N-methylation of the ester with methylating agents (e.g., iodomethane) followed by basic hydrolysis achieves high yields while avoiding the competitive O-alkylation and purification challenges inherent to methylating the unprotected free carboxylic acid [2]. The ester acts as an effective temporary protecting group that maintains high solubility in organic solvents during the reaction [1].

Evidence DimensionN-alkylation process efficiency
Target Compound DataEthyl ester allows direct N-methylation followed by clean hydrolysis with high overall yield and purity (>99%).
Comparator Or BaselineFree acid (3-trifluoromethylpyrazole-4-carboxylic acid)
Quantified DifferenceThe ester prevents competitive O-alkylation and simplifies purification, maximizing the yield of the N1-methylated intermediate compared to the free acid.
ConditionsN-methylation using iodomethane or dimethyl sulfate in basic conditions, followed by hydrolysis.

Procuring the ethyl ester streamlines the industrial synthesis of N-methylated pyrazole intermediates by eliminating protection/deprotection steps and minimizing side products.

Essential Lipophilicity for Target Inhibition in TRPC3 and SDHI Models

The presence of the 3-trifluoromethyl group is non-negotiable for specific high-affinity target interactions [1]. In the development of TRPC3 inhibitors (e.g., Pyr3), the incorporation of the ethyl 3-trifluoromethylpyrazole-4-carboxylate moiety is critical for selective inhibition, achieving a sub-micromolar IC50 of 0.8 μM for TRPC3-mediated Ca2+ influx [1]. Analogs lacking the CF3 group or utilizing different substitution patterns fail to achieve this potency or selectivity [2]. Similarly, in agrochemicals, the CF3 group provides the precise lipophilicity needed for Penthiopyrad's broad-spectrum efficacy, which cannot be matched by methyl or difluoromethyl analogs [3].

Evidence DimensionTarget inhibition (IC50) and binding selectivity
Target Compound DataCF3-pyrazole derivatives (e.g., Pyr3) achieve TRPC3 IC50 of 0.8 μM.
Comparator Or BaselineNon-fluorinated or alternatively substituted pyrazoles (e.g., Pyr2/BTP2).
Quantified DifferenceStrict requirement of the 3-CF3 group for sub-micromolar potency and specific target selectivity, differentiating it from pan-TRPC inhibitors.
ConditionsIn vitro TRPC3-mediated Ca2+ influx assays (HEK293 cells) and SDHI fungal inhibition assays.

Buyers formulating specific SDHI fungicides or TRPC3 inhibitors must procure the exact 3-CF3 intermediate to ensure the final product meets established efficacy and regulatory benchmarks.

Robust Stability During N-Arylation and Cross-Coupling

Ethyl 3-trifluoromethylpyrazole-4-carboxylate serves as an excellent substrate for N-arylation reactions, such as Suzuki coupling with phenylboronic acids or direct nucleophilic aromatic substitution [1]. Studies demonstrate that this ester can be N-phenylated efficiently to form ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate for novel carboxamide derivatives [1]. The ester group remains stable during the transition-metal catalyzed coupling conditions, allowing for subsequent controlled hydrolysis to the active acid without poisoning the catalyst [2].

Evidence DimensionCross-coupling compatibility and stability
Target Compound DataStable under N-arylation/Suzuki coupling conditions, enabling high-yield formation of N-aryl derivatives.
Comparator Or BaselineUnprotected pyrazole carboxylic acids.
Quantified DifferenceThe ethyl ester provides a robust protecting group that withstands coupling conditions, whereas the free acid can poison catalysts or undergo decarboxylation.
ConditionsSuzuki coupling with phenylboronic acid or direct reaction with aryl halides.

For procurement in medicinal chemistry, the ester's stability during complex cross-coupling reactions ensures reproducible scale-up of N-aryl pyrazole libraries.

Industrial Synthesis of SDHI Fungicides

Ideal starting material for the large-scale production of Penthiopyrad and related 3-trifluoromethylpyrazole-4-carboxamide agrochemicals, requiring regioselective N-methylation and subsequent amide coupling [1].

Development of TRPC3 Ion Channel Inhibitors

Crucial building block for synthesizing Pyr3 and its radiolabeled analogs used in cardiovascular and pharmacological research to selectively inhibit TRPC3-mediated Ca2+ influx [2].

Library Generation of Pyrazole Carboxamides

Procured by medicinal chemistry CROs to generate diverse N-alkyl and N-aryl pyrazole-4-carboxamide libraries for screening against agricultural pathogens and human disease targets, leveraging the ester's stability during cross-coupling [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

208.04596196 Da

Monoisotopic Mass

208.04596196 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Dates

Last modified: 09-14-2023

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